

Pegasus Workflow Submission: Troubleshooting and FAQs

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Compound of Interest

Compound Name: Pegasus

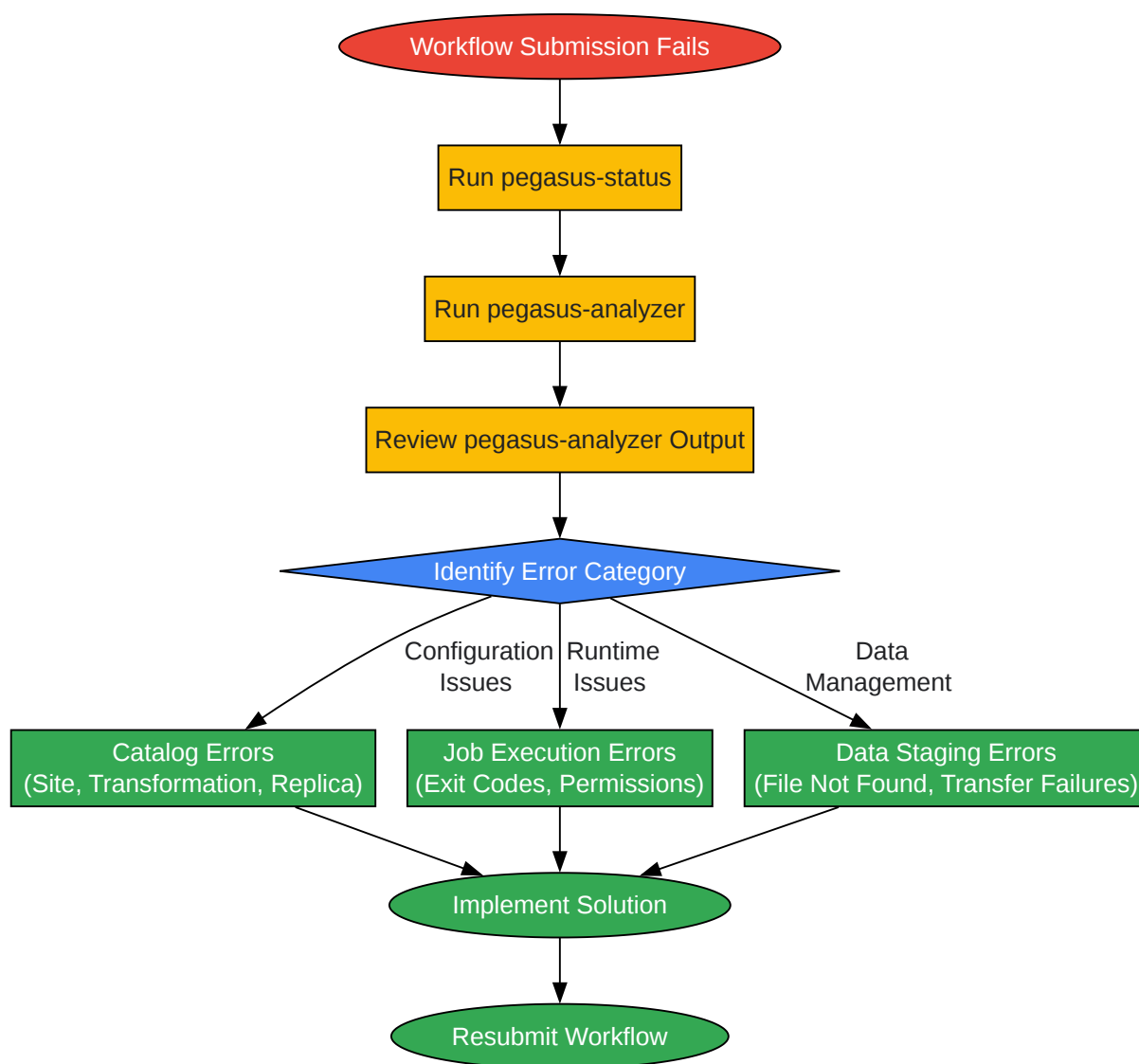
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This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common errors encountered during **Pegasus** workflow submission.

General Troubleshooting Workflow

When a workflow fails, a systematic approach to debugging can quickly identify the root cause. The following diagram illustrates a recommended general troubleshooting workflow.



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Caption: General workflow for troubleshooting **Pegasus** submission failures.

Frequently Asked Questions (FAQs)

This section addresses specific common errors in a question-and-answer format.

Job Execution Errors

Q1: My workflow fails, and **pegasus**-analyzer shows a job failed with a non-zero exit code (e.g., exit code 1). What does this mean and how do I fix it?

A1: A non-zero exit code indicates that the executed program terminated with an error.

Pegasus uses the exit code of a job to determine if it succeeded (exit code 0) or failed.^[1]

Troubleshooting Protocol:

- Examine the Job's Standard Output and Error: Use **pegasus**-analyzer to view the standard output and standard error streams of the failed job.^{[2][3]} This will often contain specific error messages from your application.
- Check Application Logs: If your application generates its own log files, inspect them for more detailed error information.
- Verify Executable and Arguments: In the **pegasus**-analyzer output, review the invocation command for the failed job.^[3] Ensure the correct executable was called with the proper arguments.
- Test the Job Manually: If possible, try running the job's command manually in a similar environment to replicate the error.
- Ensure Proper Exit Code Propagation: Your application code must exit with a status of 0 for successful execution and a non-zero status for failures.^[1]

Q2: I'm seeing "Permission denied" errors in my job's output. What causes this?

A2: "Permission denied" errors typically arise from incorrect file permissions or user authentication issues on the execution site.

Troubleshooting Protocol:

- **Verify File Permissions:** Ensure that the user account under which the job is running has execute permissions for the application executable and read permissions for all input files.
- **Check Directory Permissions:** The job needs write permissions in its working directory on the remote site.
- **Authentication:** If your workflow involves remote sites, confirm that your credentials (e.g., SSH keys, X.509 certificates) are correctly configured and have the necessary permissions.
- **Shared Filesystem Issues:** If you are using a shared filesystem, ensure that the file permissions are consistent across the head node and worker nodes.

Data Staging Errors

Q1: My workflow fails with a "File not found" error during data staging. How can I resolve this?

A1: This error indicates that a required input file could not be found at the location specified in your Replica Catalog.

Troubleshooting Protocol:

- **Verify the Replica Catalog:** Check your replicas.yml (or the corresponding replica catalog file) to ensure that the logical file name (LFN) maps to the correct physical file name (PFN), which is the actual file path or URL.[\[4\]](#)
- **Check Physical File Existence:** Confirm that the file exists at the specified PFN and is accessible.
- **Site Attribute:** In the Replica Catalog, ensure the site attribute for the file location is correct. This is crucial for **Pegasus** to determine if a file needs to be transferred.[\[5\]](#)
- **Data Transfer Failures:** Use **pegasus-analyzer** to check the output of the stage_in jobs. These jobs are responsible for transferring input data.[\[6\]](#) Their logs may reveal issues with the transfer protocol or network connectivity.

Configuration and Catalog Errors

Q1: My workflow submission fails immediately with an error related to the Site, Transformation, or Replica Catalog. What should I check?

A1: Errors that occur at the beginning of a workflow submission are often due to misconfigurations in one of the **Pegasus** catalogs.

Troubleshooting Protocol:

- Site Catalog (sites.yml):
 - Verify that the execution sites are correctly defined with the appropriate architecture, OS, and directory paths for scratch and storage.[\[4\]](#)
 - Ensure that any necessary environment profiles, such as JAVA_HOME or LD_LIBRARY_PATH, are correctly specified for each site.[\[7\]](#)
- Transformation Catalog (transformations.yml):
 - Confirm that each logical transformation (executable name) is mapped to a physical path on the target site.[\[4\]](#)
 - If an executable is not pre-installed on the remote site, it should be marked as "STAGEABLE" so **Pegasus** knows to transfer it.[\[5\]](#)
- Replica Catalog (replicas.yml):
 - As mentioned in the "File not found" section, ensure all input files are correctly cataloged with their physical locations.[\[4\]](#)

Q2: I'm getting a DAGMan error: "JobName ... contains one or more illegal characters ('+', '.')." How do I fix this?

A2: This error occurs because HTCondor's DAGMan, which **Pegasus** uses for workflow execution, does not allow certain characters like + and . in job names.

Troubleshooting Protocol:

- **Check Job and File Names:** Review your workflow generation script (e.g., your Python script using the **Pegasus** API) and ensure that the names you assign to jobs and the logical filenames do not contain illegal characters.
- **Sanitize Names:** If job or file names are generated dynamically, implement a function to sanitize them by replacing or removing any disallowed characters.

Common Error Summary

While specific quantitative data on error frequency is not publicly available, the following table summarizes common error categories and their likely causes based on community discussions and documentation.

Error Category	Common Causes	Key Troubleshooting Tools/Files
Job Execution	Application errors (bugs), incorrect arguments, environment issues, permission denied.	pegasus-analyzer, job .out and .err files, application-specific logs.
Data Staging	Incorrect Replica Catalog entries, file not found at source, network issues, insufficient permissions on the staging directory.	pegasus-analyzer (stage-in job logs), replicas.yml.
Catalog Configuration	Incorrect paths in Site or Transformation Catalogs, missing entries, syntax errors in YAML files.	pegasus-plan output, sites.yml, transformations.yml.
DAGMan/Condor	Illegal characters in job names, resource allocation issues, problems with the underlying HTCondor system.	dagman.out file in the submit directory, pegasus-analyzer.

Experimental Protocols: A Typical Debugging Session

This section outlines a detailed methodology for a typical debugging session when a **Pegasus** workflow fails.

- Initial Status Check:
 - From your terminal, navigate to the workflow's submit directory.
 - Run the command **pegasus-status -v** . This will give you a summary of the workflow's state, including the number of successful and failed jobs.[\[2\]](#)
- Detailed Failure Analysis:
 - Execute **pegasus-analyzer** . This is the primary tool for diagnosing failed workflows.[\[2\]](#)[\[8\]](#)
[\[9\]](#)
 - The output will summarize the number of succeeded and failed jobs and provide detailed information for each failed job, including:[\[3\]](#)
 - The job's last known state (e.g., POST_SCRIPT_FAILURE).
 - The site where the job ran.
 - Paths to the job's submit file, standard output file (.out), and standard error file (.err).
 - The job's exit code.
 - The command-line invocation of the job.
 - The contents of the job's standard output and error streams.
- Interpreting **pegasus-analyzer** Output:
 - Exit Code: A non-zero exit code points to an issue within your application.

- Standard Error/Output: Look for error messages from your application or the underlying system. For example, "command not found" suggests an issue with the Transformation Catalog or the system's PATH. "Permission denied" indicates a file access problem.
- POST_SCRIPT_FAILURE: This often means that the post-job script, which determines if the job was successful, failed. This can happen if the job's output files are not created as expected.
- Diagramming the Debugging Logic:

Caption: A decision tree for debugging common **Pegasus** workflow errors.

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